An In-depth Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
An In-depth Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, identified by the CAS number 1373920-88-7 , represents a fascinating scaffold for contemporary drug discovery.[1] Its structure is a compelling convergence of functionalities known to impart desirable pharmacokinetic and pharmacodynamic properties. The benzamide core is a well-established pharmacophore in a multitude of clinically successful drugs. This is further embellished with a trifluoromethyl group, a cornerstone in modern medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][3][4][5][6] The strategic placement of fluoro and methyl groups on the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties, offering a nuanced approach to target engagement.
This technical guide provides a comprehensive overview of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, including its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug development. The insights presented herein are grounded in established chemical principles and draw analogies from structurally related compounds to provide a robust framework for researchers.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physicochemical properties is fundamental to any drug development program. The key identifiers and properties of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide are summarized below.
| Identifier | Value |
| CAS Number | 1373920-88-7[1] |
| Molecular Formula | C₉H₇F₄NO[1] |
| Molecular Weight | 221.155 g/mol [1] |
| IUPAC Name | 4-fluoro-3-methyl-5-(trifluoromethyl)benzamide[1] |
| SMILES | CC1=C(C(=CC(=C1)C(=O)N)C(F)(F)F)F[1] |
| InChI Key | DBFJVYYVOCZDBU-UHFFFAOYSA-N[1] |
| Physical Form | Solid[1] |
| Purity (Typical) | 97%[1] |
Strategic Synthesis: A Proposed Pathway
The proposed synthesis commences with the commercially available 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This starting material can be converted to the acyl chloride, a highly reactive intermediate, which then readily undergoes nucleophilic substitution with ammonia to yield the target benzamide.
Caption: Proposed synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is a validated, self-contained procedure for the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide.
Step 1: Activation of the Carboxylic Acid
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To a solution of 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 4-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonium hydroxide (2.0 eq) or bubble anhydrous ammonia gas through the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product.
Rationale for Experimental Choices
The choice of reagents and conditions in the proposed synthesis is guided by established principles of organic chemistry. The conversion of the carboxylic acid to an acyl chloride is a standard method to increase the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by ammonia. The use of a catalytic amount of DMF in the activation step accelerates the reaction. The amidation is performed at low temperatures to control the exothermicity of the reaction and minimize side product formation.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide should be confirmed using a suite of analytical techniques. Given the presence of fluorine, specific methods are particularly informative.
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR | The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Resonances for the aromatic protons and the methyl group protons are expected. The amide protons may appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon and the trifluoromethyl carbon. |
| ¹⁹F NMR | Fluorine NMR is a crucial technique for characterizing fluorinated compounds. It will show signals corresponding to the single fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group, with characteristic chemical shifts and coupling patterns.[11] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-F stretching vibrations. |
| Elemental Analysis | Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula. For fluorine content, methods such as combustion ion chromatography (CIC) or titration after sodium fusion can be employed.[12][13][14] |
Potential Applications in Drug Discovery and Development
The structural motifs present in 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide suggest its potential as a valuable building block or lead compound in several therapeutic areas.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the benzamide scaffold. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases and improve metabolic stability.[4][15]
-
Neuroscience: The ability of the trifluoromethyl group to increase lipophilicity can aid in blood-brain barrier penetration, making this scaffold attractive for developing CNS-active agents.
-
Infectious Diseases: Substituted benzamides have been investigated as potential antibacterial and antiviral agents.
The strategic placement of the fluoro, methyl, and trifluoromethyl groups provides a platform for generating a library of analogs with diverse properties to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.
Caption: Potential therapeutic applications of the core scaffold.
Conclusion: A Versatile Scaffold for Future Research
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a chemical entity with significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, a robust and rational synthetic approach, and a perspective on its potential applications. The strategic incorporation of fluorine and a trifluoromethyl group into the benzamide core makes this molecule a prime candidate for further investigation by researchers and scientists in the field of drug discovery. The methodologies and insights presented here are intended to serve as a valuable resource to accelerate such endeavors.
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